![molecular formula C29H30N2O7 B2400538 2-[[(9H-Fluoren-9-ylmethoxy)carbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carbonsäure CAS No. 2138040-05-6](/img/structure/B2400538.png)

2-[[(9H-Fluoren-9-ylmethoxy)carbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carbonsäure

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

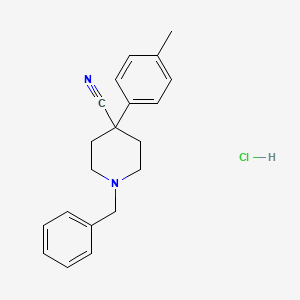

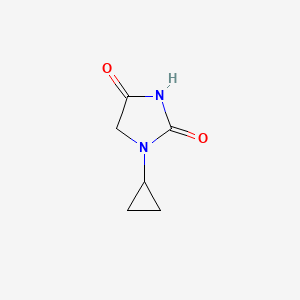

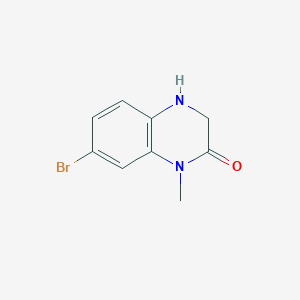

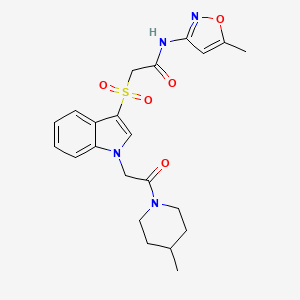

The compound “2-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid” is a complex organic molecule. It is a derivative of fluorene, a polycyclic aromatic hydrocarbon, with various functional groups attached .

Synthesis Analysis

The synthesis of this compound could involve several steps, including the introduction of the fluorene group, the formation of the azetidine ring, and the attachment of the furan-3-carboxylic acid group. One possible method for the synthesis of similar compounds involves a C-H Activation methodology developed by Jin-Quan Yu and coworkers .Molecular Structure Analysis

The molecular structure of this compound is likely to be quite complex due to the presence of multiple rings and functional groups. The fluorene group, azetidine ring, and furan ring all contribute to the three-dimensionality of the molecule .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the various functional groups present. The carbonyl groups could potentially undergo reactions such as nucleophilic addition or condensation, while the aromatic rings might participate in electrophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its structure. For example, the presence of multiple aromatic rings could contribute to its stability and rigidity. The compound is a solid at 20°C .Wissenschaftliche Forschungsanwendungen

Peptidsynthese und Festphasenpeptidchemie

(Fluoren-9-ylmethoxy)carbonyl (Fmoc)-Aminosäuren: , einschließlich Fmoc-L-Phenylalanin, spielen eine entscheidende Rolle in der Peptidsynthese. Hier ist der Grund:

- Kopplungsreagenz: Fmoc-L-Phenylalanin dient als Kopplungsreagenz bei der Festphasenpeptidsynthese (SPPS). Es erleichtert die schrittweise Assemblierung von Peptiden, indem es mit der Aminogruppe der wachsenden Peptidkette reagiert. Die Fmoc-Gruppe schützt die Aminosäureseitenkette, wodurch eine selektive Entschützung und nachfolgende Kupplungsreaktionen ermöglicht werden .

Fluoreszenzmarkierung und -bildgebung

Der Fluorenylmethoxycarbonyl (Fmoc)-Rest in Fmoc-L-Phenylalanin enthält einen Fluorophor (Fluoren), der für die Bildgebung genutzt werden kann:

- Fluoreszenzsonde: Forscher verwenden Fmoc-L-Phenylalaninderivate, die mit Fluorophoren markiert sind, für die Zellbildgebung, die Proteinverfolgung und die Untersuchung intrazellulärer Prozesse. Die inhärente Fluoreszenz der Fmoc-Gruppe ermöglicht die Visualisierung von markierten Molekülen in lebenden Zellen .

Materialwissenschaft und Oberflächenmodifikation

Fmoc-L-Phenylalanin findet Anwendungen in der Materialwissenschaft und der Oberflächentechnik:

- Funktionalisierte Oberflächen: Forscher funktionalisieren Oberflächen (z. B. Nanopartikel, Polymere und Biomaterialien) mit Fmoc-L-Phenylalanin. Die Fmoc-Gruppe kann an Oberflächen verankert werden, wodurch eine kontrollierte Immobilisierung von bioaktiven Molekülen oder Peptiden ermöglicht wird. Diese modifizierten Oberflächen finden Anwendungen in der Wirkstoffabgabe, der Gewebezüchtung und in Biosensoren .

Arzneimittel-Abgabesysteme

Fmoc-L-Phenylalanin trägt zu den Technologien der Wirkstoffabgabe bei:

- Selbstassemblierende Peptide: Fmoc-L-Phenylalaninderivate selbstassemblieren aufgrund ihrer amphiphile Natur zu Nanostrukturen (z. B. Mizellen, Nanofasern). Diese Strukturen können Medikamente einschließen, was sie zu vielversprechenden Kandidaten für gezielte Arzneimittel-Abgabesysteme macht .

Wirkmechanismus

Target of Action

It’s known that the compound is a derivative of fluorenylmethyloxycarbonyl (fmoc) amino acid , which is commonly used in peptide synthesis. The Fmoc group acts as a protective group for the amino acids during the synthesis process .

Mode of Action

The Fmoc group is typically removed under basic conditions, revealing the free amino group of the amino acid, which can then interact with other molecules .

Biochemical Pathways

As a derivative of fmoc amino acid, it may be involved in peptide synthesis pathways .

Result of Action

Given its structure, it may play a role in the synthesis of peptides, potentially influencing protein function and cellular processes .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. It’s worth noting that the stability of the compound could be influenced by factors such as temperature and pH, which can affect the removal of the Fmoc group .

Safety and Hazards

Eigenschaften

IUPAC Name |

2-[[9H-fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]amino]methyl]furan-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H30N2O7/c1-29(2,3)38-27(34)30-14-18(15-30)31(16-25-23(26(32)33)12-13-36-25)28(35)37-17-24-21-10-6-4-8-19(21)20-9-5-7-11-22(20)24/h4-13,18,24H,14-17H2,1-3H3,(H,32,33) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UZVYUFRTGZIYFQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(C1)N(CC2=C(C=CO2)C(=O)O)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H30N2O7 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

518.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(1,4-Diazepan-1-yl)-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B2400458.png)

![8-(2-furylmethyl)-1-methyl-3-(3-methylbenzyl)-7,8-dihydro-1H-imidazo[2,1-f]purine-2,4(3H,6H)-dione](/img/no-structure.png)

![N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)-2-naphthalen-1-ylacetamide](/img/structure/B2400465.png)

![3-[Benzyl-(2-hydroxy-propyl)-amino]-propan-1-OL](/img/structure/B2400470.png)

![3-cyclopentyl-7-[(2-thienylmethyl)amino]pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2400471.png)

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-1-(6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)piperidine-3-carboxamide](/img/structure/B2400475.png)

![[(E)-2-(4-chloro-2-nitrophenyl)ethenyl]dimethylamine](/img/structure/B2400477.png)